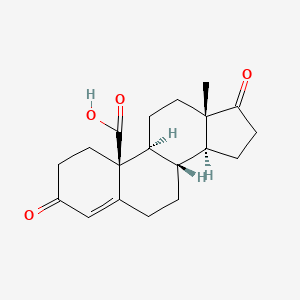

3,17-Dioxo-4-androsten-19-oic acid

Descripción general

Descripción

3,17-Dioxo-4-androsten-19-oic acid: is a steroidal compound with the molecular formula C19H24O4. It is a derivative of androstane and is known for its significant role in various biochemical and industrial applications. This compound is structurally characterized by the presence of two keto groups at positions 3 and 17, and a carboxylic acid group at position 19 on the androstane skeleton.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,17-Dioxo-4-androsten-19-oic acid typically involves multiple steps starting from simpler steroidal precursors. One common synthetic route includes the oxidation of 4-androstene-3,17-dione using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction conditions often require controlled temperatures and pH to ensure selective oxidation at the desired positions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of biocatalysts or microbial fermentation to achieve the desired transformations efficiently. The final product is typically purified through crystallization or chromatography techniques.

Análisis De Reacciones Químicas

Types of Reactions

3,17-Dioxo-4-androsten-19-oic acid undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.

Substitution: The carboxylic acid group can undergo substitution reactions to form esters or amides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alcohols (for esterification), amines (for amidation).

Major Products Formed

Oxidation Products: More oxidized steroids.

Reduction Products: Hydroxylated derivatives.

Substitution Products: Esters and amides of this compound.

Aplicaciones Científicas De Investigación

3,17-Dioxo-4-androsten-19-oic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various steroidal compounds.

Biology: Studied for its role in steroid metabolism and enzyme interactions.

Medicine: Investigated for its potential therapeutic effects and as a starting material for drug synthesis.

Industry: Utilized in the production of steroidal pharmaceuticals and as an intermediate in chemical manufacturing.

Mecanismo De Acción

The mechanism of action of 3,17-Dioxo-4-androsten-19-oic acid involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for various steroidogenic enzymes, leading to the formation of biologically active steroids. The molecular targets include enzymes involved in steroid biosynthesis and metabolism, such as 3β-hydroxysteroid dehydrogenase and 17β-hydroxysteroid dehydrogenase.

Comparación Con Compuestos Similares

Similar Compounds

4-Androstene-3,17-dione: A precursor in the synthesis of testosterone and other androgens.

1,4-Androstadiene-3,17-dione: An intermediate in the biosynthesis of steroidal hormones.

9α-Hydroxy-4-androstene-3,17-dione: A hydroxylated derivative with distinct biological activity.

Uniqueness

3,17-Dioxo-4-androsten-19-oic acid is unique due to its specific structural features, including the presence of both keto and carboxylic acid groups. This structural configuration imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

3,17-Dioxo-4-androsten-19-oic acid, also known as 19-oic-androstenedione, is a steroidal compound with significant biological activity. It is characterized by two keto groups at positions 3 and 17, and a carboxylic acid group at position 19 on the androstane skeleton. This compound plays a crucial role in steroid metabolism and has been investigated for its potential therapeutic applications.

- Molecular Formula: C19H24O4

- CAS Number: 4757-95-3

This compound acts primarily as a substrate for key enzymes involved in steroidogenesis. It is involved in the conversion to active steroid hormones such as testosterone and estradiol through the action of enzymes like:

- 3β-hydroxysteroid dehydrogenase

- 17β-hydroxysteroid dehydrogenase

These enzymes facilitate its metabolic pathways, influencing various cellular processes and signaling pathways.

Biological Activity Overview

The biological activity of this compound can be summarized in the following key areas:

1. Steroid Metabolism

This compound is a significant metabolite in the synthesis of other steroids. It is known to be a precursor for c18 neutral steroids, playing a vital role in the biosynthesis of anabolic steroids .

2. Cellular Effects

Research indicates that this compound influences:

- Cell Growth: It modulates cell signaling pathways that affect proliferation and differentiation.

- Hormonal Regulation: Enhances the production of testosterone and estradiol, which are critical for various physiological functions .

3. Enzyme Interactions

The compound interacts with several enzymes, affecting their activity and subsequently influencing steroid hormone levels. For instance, it has been shown to enhance the activity of aromatase when converted from androstenedione .

Study on Equine Placenta

A study investigated the synthesis of 19-norandrogens from labeled androgens using equine placental explants. The results demonstrated that:

- The equine placenta synthesizes this compound from androstenedione.

- The presence of specific aromatase inhibitors significantly reduced the synthesis of these compounds, indicating the importance of this pathway in steroid metabolism .

Investigation in Meat-Producing Animals

Research into the presence and metabolism of endogenous androgenic-anabolic steroid hormones in meat-producing animals highlighted:

- The identification of metabolites including this compound.

- Its role as a marker for evaluating steroid hormone levels in animal tissues .

Biochemical Pathways

The metabolic pathways involving this compound include:

- Conversion to testosterone via 3β-hydroxysteroid dehydrogenase.

- Further transformation into estradiol through aromatization processes.

These pathways are crucial for maintaining hormonal balance and influencing reproductive health.

Dosage Effects

In animal models, varying dosages of this compound have shown:

- At low doses: Enhanced production of steroid hormones without significant adverse effects.

- At high doses: Potentially negative impacts on hormone levels and overall health .

Propiedades

IUPAC Name |

(8S,9S,10S,13S,14S)-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O4/c1-18-8-7-15-13(14(18)4-5-16(18)21)3-2-11-10-12(20)6-9-19(11,15)17(22)23/h10,13-15H,2-9H2,1H3,(H,22,23)/t13-,14-,15-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCHKUIWXIYXQFK-UNTXSKPGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=O)CCC34C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@]34C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963877 | |

| Record name | 3,17-Dioxoandrost-4-en-19-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4757-95-3 | |

| Record name | 3,17-Dioxo-4-androsten-19-oic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004757953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,17-Dioxoandrost-4-en-19-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.